An In-depth Technical Guide to 5-Iodo-pyridin-3-ylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Iodo-pyridin-3-ylamine: Properties, Synthesis, and Applications
Abstract: 5-Iodo-pyridin-3-ylamine, also known as 3-Amino-5-iodopyridine, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring an amine group and an iodine atom on a pyridine ring, offers versatile reactivity for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, established synthetic routes, and its significant role as a precursor in the development of pharmacologically active compounds and advanced materials. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Physicochemical and Structural Properties
5-Iodo-pyridin-3-ylamine (CAS Number: 25391-66-6) is a solid, typically appearing as light yellow needles or powder at room temperature[1][2]. The molecule's structure is characterized by a pyridine ring substituted at the 3-position with an amino group (-NH₂) and at the 5-position with an iodine atom (-I). This substitution pattern dictates its chemical behavior, combining the nucleophilicity of the amine with the reactivity of the carbon-iodine bond, which is susceptible to oxidative addition in transition metal catalysis.
The presence of the electron-withdrawing iodine atom and the pyridine nitrogen influences the basicity of the amino group. Conversely, the electron-donating amino group impacts the reactivity of the C-I bond. This electronic interplay makes it a highly valuable and versatile reagent.
Table 1: Core Physicochemical Properties of 5-Iodo-pyridin-3-ylamine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅IN₂ | [2][3] |
| Molecular Weight | 220.01 g/mol | [2][3] |
| IUPAC Name | 5-iodopyridin-3-amine | [3] |
| Appearance | Light yellow solid/needles | [1][2] |
| Melting Point | 87-91 °C | [1][4] |
| Boiling Point (Predicted) | 289.6 ± 25.0 °C | [1] |
| Density (Predicted) | 2.055 ± 0.06 g/cm³ | [1] |
| InChIKey | MPHANXLXORNRFF-UHFFFAOYSA-N | [2][3] |
| SMILES | Nc1cncc(I)c1 | [2] |
Spectral Data Interpretation
While specific spectral data can vary by sample purity and solvent, general characteristics are as follows:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring, likely in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the positions relative to the nitrogen, iodo, and amino substituents. The amine protons would typically appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display five signals for the pyridine ring carbons. The carbon atom bonded to the iodine (C5) will show a characteristic low-field shift.
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Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z ≈ 220. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group (typically around 3300-3500 cm⁻¹), along with C-N stretching and aromatic C=C and C=N stretching vibrations.
Synthesis and Manufacturing
The synthesis of 5-Iodo-pyridin-3-ylamine typically begins with a more readily available pyridine derivative. A common and scalable approach involves the direct iodination of 3-aminopyridine.
General Synthetic Protocol: Iodination of 3-Aminopyridine
A well-established method for synthesizing related compounds involves electrophilic aromatic substitution. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which is first brominated and then iodinated[5]. A similar principle can be applied, where 3-aminopyridine is the starting material. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C2, C4, C6). However, under specific conditions, iodination at the C5 position can be achieved.
A general procedure for iodination of an activated pyridine ring involves using an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), often in the presence of an acid or base catalyst to control regioselectivity. Diazotization of an aminopyridine followed by a Sandmeyer-type reaction with an iodide salt (e.g., KI) is another viable, though more complex, synthetic strategy[6].
Diagram: Conceptual Synthetic Workflow
Below is a generalized workflow for the synthesis of a halo-aminopyridine, illustrating the key transformation steps.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactions of the Amino Group
The -NH₂ group at the 3-position is a versatile functional handle. It can readily undergo:
-
Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is often used to modify solubility, introduce new pharmacophores, or protect the amine during subsequent reactions.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -F) in Sandmeyer-type reactions.
-
Buchwald-Hartwig Amination: While the C-I bond is the primary site for cross-coupling, the amino group itself can act as the nucleophile in C-N bond-forming reactions with other aryl halides.[7]
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The 3-amino-5-halopyridine motif, in particular, is a key building block for a class of highly important molecules: kinase inhibitors . [9] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many kinase inhibitors are designed to bind to the ATP pocket of the enzyme. The aminopyridine core can form crucial hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for potent inhibition.[10][11] The 5-position (occupied by iodine in this reagent) is a key vector for synthetic elaboration, allowing chemists to build out functionality that occupies other regions of the ATP-binding site to enhance potency and selectivity.[12]
Specific Examples:
-
Checkpoint Kinase 1 (CHK1) Inhibitors: 5-Iodo-pyridin-3-ylamine serves as a precursor for synthesizing complex heterocyclic systems. For instance, it can be used to construct pyrazine-based molecules that have been optimized as potent and orally bioavailable CHK1 inhibitors for cancer therapy.[13]
-
General Kinase Inhibitor Scaffolds: The compound is a reagent for creating hydantoin derivatives used in treating inflammatory diseases.[14][15] Its derivatives are also explored as inhibitors for targets like Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[11]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Iodo-pyridin-3-ylamine is essential.
-
Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Damage 1).[2][3]
-
Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4][16] Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.[17][18]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.[16][19][20]
Conclusion
5-Iodo-pyridin-3-ylamine is a high-value synthetic intermediate whose utility is firmly established in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly the susceptibility of the C-I bond to palladium-catalyzed cross-coupling, provides a reliable and versatile platform for molecular diversification. For researchers engaged in the synthesis of kinase inhibitors or other complex heterocyclic targets, this compound represents an essential tool for accessing novel and potent chemical entities. Its continued application in both academic and industrial research underscores its importance as a cornerstone building block in modern organic synthesis.
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